2'-Iodo-6'-methoxyacetophenone
Overview
Description
2’-Iodo-6’-methoxyacetophenone is an organic compound with the molecular formula C9H9IO2 It is a derivative of acetophenone, where the phenyl ring is substituted with an iodine atom at the 2’ position and a methoxy group at the 6’ position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Iodo-6’-methoxyacetophenone can be achieved through several methods. One common approach involves the iodination of 6’-methoxyacetophenone. This process typically uses iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions to introduce the iodine atom at the 2’ position.
Industrial Production Methods: In an industrial setting, the production of 2’-Iodo-6’-methoxyacetophenone may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2’-Iodo-6’-methoxyacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group in the acetophenone moiety can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include azido or cyano derivatives.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
2’-Iodo-6’-methoxyacetophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: It is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and fragrances.
Mechanism of Action
The mechanism of action of 2’-Iodo-6’-methoxyacetophenone involves its interaction with specific molecular targets. The iodine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activities. The pathways involved may include oxidative stress, apoptosis, or signal transduction.
Comparison with Similar Compounds
- 2’-Bromo-6’-methoxyacetophenone
- 2’-Chloro-6’-methoxyacetophenone
- 2’-Fluoro-6’-methoxyacetophenone
Comparison: 2’-Iodo-6’-methoxyacetophenone is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher molecular weight and increased reactivity compared to its bromo, chloro, and fluoro analogs. The iodine atom also enhances its potential as a radiolabeling agent in imaging studies.
Properties
IUPAC Name |
1-(2-iodo-6-methoxyphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-6(11)9-7(10)4-3-5-8(9)12-2/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQMEJMWEADOBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1I)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901297776 | |
Record name | 1-(2-Iodo-6-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901297776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380225-69-4 | |
Record name | 1-(2-Iodo-6-methoxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=380225-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Iodo-6-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901297776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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